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Introduction
Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in

the pharmaceutical and chemical industries.[1] Among its isomers, para-aminobenzoic acid

(PABA or 4-aminobenzoic acid) is a vital precursor for the biosynthesis of folates (Vitamin B9)

in bacteria and plants and is widely used as a structural moiety in a variety of drugs, including

anesthetics, antibacterials, and sunscreens.[2][3] ortho-Aminobenzoic acid (anthranilate) is the

biochemical precursor to the essential amino acid tryptophan.[4][5] Traditional chemical

synthesis of these compounds often relies on petroleum-based feedstocks and involves harsh

reaction conditions, leading to environmental concerns and the production of unwanted

byproducts.[1][2]

Biocatalytic synthesis, using either isolated enzymes or whole microbial cells, offers a green

and sustainable alternative.[2] This approach leverages the high specificity of enzymes to

produce aminobenzoic acids from renewable resources like glucose under mild, aqueous

conditions, minimizing waste and improving product purity.[2][6] This document provides

detailed protocols for the enzymatic synthesis of p-aminobenzoic acid and o-aminobenzoic

acid.
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Both para- and ortho-aminobenzoic acid are synthesized from chorismate, a key branch-point

intermediate in the shikimate pathway.[1] The specific isomer produced is determined by the

enzymatic route taken.

p-Aminobenzoic Acid (PABA) Pathway: In organisms like Escherichia coli, the synthesis of

PABA from chorismate is a two-step process catalyzed by three enzymes.[7][8]

ADC Synthase (PabA and PabB): The enzyme aminodeoxychorismate (ADC) synthase, a

complex of two subunits (PabA and PabB), converts chorismate and L-glutamine into 4-

amino-4-deoxychorismate (ADC).[9] The PabA subunit functions as a glutamine

amidotransferase, generating ammonia that is used by the PabB subunit to aminate

chorismate.[9][10]

ADC Lyase (PabC): The enzyme ADC lyase (PabC) then catalyzes the elimination of

pyruvate from ADC to form PABA.[6][11]

o-Aminobenzoic Acid (Anthranilate) Pathway: Anthranilate is the first intermediate specific to

the tryptophan biosynthesis pathway.[5]

Anthranilate Synthase (TrpE and TrpG): This enzyme complex, composed of TrpE and

TrpG subunits, catalyzes the conversion of chorismate and L-glutamine into anthranilate,

pyruvate, and L-glutamate.[12][13] Similar to the PABA pathway, the TrpG subunit is a

glutamine amidotransferase that provides the amino group for the reaction catalyzed by

the TrpE subunit.[12][14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2071-1050/16/7/3052
https://www.researchgate.net/figure/Reactions-of-anthranilate-and-PABA-synthesis_fig1_15607484
https://www.researchgate.net/figure/Conversion-of-chorismate-to-para-aminobenzoate-PabA-PabB-and-PabC-are-three-enzymes_fig1_244482584
https://www.uniprot.org/uniprotkb/P05041/entry
https://www.uniprot.org/uniprotkb/P05041/entry
https://pubmed.ncbi.nlm.nih.gov/1637823/
https://www.researchgate.net/publication/264053584_Production_of_p-Aminobenzoic_acid_by_metabolically_engineered_Escherichia_coli
https://pubmed.ncbi.nlm.nih.gov/2071583/
https://files01.core.ac.uk/download/pdf/70337143.pdf
https://www.uniprot.org/uniprotkb/P26922/entry
https://en.wikipedia.org/wiki/Anthranilate_synthase
https://www.uniprot.org/uniprotkb/P26922/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC22234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathways

Chorismate

L-Glutamine

4-Amino-4-deoxychorismate
(ADC)

L-Glutamate

L-Glutamine

o-Aminobenzoic Acid
(Anthranilate)

L-Glutamate

p-Aminobenzoic Acid
(PABA)

 ADC Lyase
 (PabC)

Pyruvate
Pyruvate

 ADC Synthase
 (PabA + PabB)

 Anthranilate Synthase
 (TrpE + TrpG)

PABA Pathway

Anthranilate Pathway

Click to download full resolution via product page

Caption: Enzymatic synthesis pathways of PABA and Anthranilate from Chorismate.
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Quantitative Data Summary
The following table summarizes reported production metrics for PABA using metabolically

engineered E. coli. These whole-cell biocatalysis systems demonstrate the potential for high-

titer production of aminobenzoic acids from simple carbon sources.

Host Strain
Engineering
Strategy

Carbon
Source

Titer (g/L)
Yield (g/g or
%)

Reference

E. coli

Overexpressi

on of aroFfbr,

pabA, pabB,

pabC.

Introduction

of fused

pabAB from

C. efficiens.

Glucose 4.8
21.0%

(mol/mol)
[15]

E. coli

Modular

engineering

decoupling

growth

(xylose) and

production

(glucose)

pathways.

Overexpressi

on of

pabABC.

Glucose /

Xylose
8.22

0.23 g/g

glucose
[6][16]

Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and
Purification
This protocol provides a general method for producing His-tagged enzymes (e.g., PabA, PabB,

PabC, TrpEG) in E. coli for in vitro synthesis assays.
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Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector (e.g., pET

series) containing the gene of interest with an N-terminal His-tag.

Luria-Bertani (LB) medium with appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Ni-NTA affinity chromatography column.

Sonicator or French press.

Centrifuge.

Procedure:

Cultivation: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the

expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a

final concentration of 0.1-1.0 mM. Continue to incubate overnight (16-18 hours) with shaking.

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant.

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using

sonication or a French press.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant (clarified lysate).
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Affinity Chromatography:

Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions.

Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm purity. Pool

the purest fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5,

10% glycerol), and store at -80°C.

Protocol 2: Whole-Cell Biocatalysis for p-Aminobenzoic
Acid (PABA) Production
This protocol describes a fed-batch fermentation process using a metabolically engineered E.

coli strain for PABA production.[15]

Materials:

Engineered E. coli strain overexpressing the PABA pathway genes (e.g., aroF, pabA, pabB,

pabC).

Seed culture medium (e.g., M9 minimal medium with 20 g/L glucose).

Fermentation medium (e.g., defined medium with salts, trace metals, and an initial glucose

concentration).

Feeding solution (e.g., concentrated glucose solution, 500 g/L).

Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control.

Ammonium hydroxide for pH control.

Procedure:
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Seed Culture: Prepare a seed culture by inoculating 100 mL of seed medium with a single

colony and incubating overnight at 37°C.

Fermentation Setup: Add 1 L of fermentation medium to a sterilized bioreactor. Inoculate with

the seed culture to an initial OD600 of ~0.1.

Batch Phase: Run the fermentation at 37°C. Maintain pH at 7.0 using ammonium hydroxide.

Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

Induction: When the OD600 reaches a predetermined value (e.g., 10-15), add IPTG to

induce the expression of the PABA pathway genes.

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO),

start feeding the concentrated glucose solution to maintain a low glucose concentration in

the reactor (e.g., < 1 g/L).

Sampling: Take samples periodically to measure cell density (OD600) and PABA

concentration in the supernatant using HPLC (see Protocol 4).

Harvest: Continue the fed-batch cultivation for 24-48 hours. Harvest the culture broth and

separate the supernatant containing PABA by centrifugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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